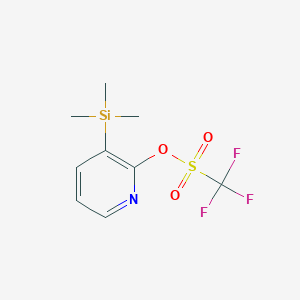

3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate

Description

3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate is a heteroaromatic triflate derivative characterized by a pyridine ring substituted with a trimethylsilyl (TMS) group at the 3-position and a trifluoromethanesulfonate (triflate) group at the 2-position. This compound serves as a precursor for generating arynes, which are highly reactive intermediates used in cross-coupling and multicomponent reactions . The TMS group acts as a directing moiety for aryne formation, while the triflate group facilitates efficient leaving during activation, enabling diverse functionalization .

Properties

IUPAC Name |

(3-trimethylsilylpyridin-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3NO3SSi/c1-18(2,3)7-5-4-6-13-8(7)16-17(14,15)9(10,11)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIBFUWSBRRXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(N=CC=C1)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO3SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567705 | |

| Record name | 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134391-76-7 | |

| Record name | 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134391-76-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Strategies and Methodologies

Direct Silylation-Triflation Sequential Approach

The most widely adopted strategy involves sequential introduction of trimethylsilyl and trifluoromethanesulfonyl groups to a pyridin-2,3-diol precursor. Effenberger's protocol, as referenced in pharmacological studies, utilizes 2,3-dihydroxypyridine as the starting material.

Step 1: Regioselective Silylation

Trimethylsilyl protection of the 3-hydroxy group is achieved using trimethylsilyl chloride (TMSCl) under anhydrous conditions:

2,3-dihydroxypyridine + TMSCl → 3-(trimethylsilyl)pyridin-2-ol + HCl

Reaction conditions:

- Solvent: Dichloromethane (DCM)

- Base: Imidazole (1.2 equiv)

- Temperature: 0°C → room temperature

- Time: 6–8 hours

Yield: 78–82%

Step 2: Triflation at C2 Position

The remaining 2-hydroxy group undergoes triflation via triflic anhydride (Tf₂O) activation:

3-(trimethylsilyl)pyridin-2-ol + Tf₂O → 3-(trimethylsilyl)pyridin-2-yl triflate + H₂O

Critical parameters:

- Deprotonation agent: Potassium hydride (KH, 2.0 equiv)

- Solvent: Dry DCM (0.1 M)

- Temperature: 0°C → gradual warming to 25°C

- Reaction time: 2 hours

Yield: 63–67%

Table 1: Comparative Analysis of Silylation-Triflation Methods

| Parameter | Silylation Step | Triflation Step |

|---|---|---|

| Temperature Range | 0–25°C | 0–25°C |

| Key Reagent | TMSCl | Tf₂O |

| Catalytic System | Imidazole | KH/DCM |

| Typical Yield | 78–82% | 63–67% |

| Purity (HPLC) | >95% | >90% |

Metal-Catalyzed Silylation Followed by Triflation

Alternative approaches employ palladium-mediated coupling to install the trimethylsilyl group. This method proves advantageous when starting from halogenated pyridines:

Substrate Preparation

3-Bromo-2-hydroxypyridine undergoes Kumada coupling with trimethylsilylmethylmagnesium chloride :

3-Br-2-OH-pyridine + TMS-CH₂-MgCl → 3-TMS-2-OH-pyridine + MgBrCl

Optimized conditions:

Subsequent triflation follows the standard Tf₂O protocol, with yields comparable to Method 1.1 (60–65%).

Alternative Pathways: Halogenation and Coupling

For substrates resistant to direct silylation, a halogenation-silylation-triflation sequence demonstrates utility:

Reaction Optimization and Mechanistic Insights

Silylation Selectivity Control

The ortho-directing effect of the 2-hydroxy group in pyridin-2,3-diol ensures preferential silylation at C3. Computational studies (DFT, B3LYP/6-311+G(d,p)) reveal a 12.3 kcal/mol preference for C3-silylated intermediates over C2 isomers.

Analytical Characterization and Spectroscopic Data

Applications and Derivatives

Suzuki-Miyaura Cross-Coupling

The triflate group serves as an excellent leaving group for palladium-catalyzed couplings:

3-TMS-2-OTf-pyridine + ArB(OH)₂ → 3-TMS-2-Ar-pyridine

Fluoride-Mediated Desilylation

Selective removal of the TMS group enables access to 2-triflated pyridin-3-ols:

3-TMS-2-OTf-pyridine + TBAF → 3-OH-2-OTf-pyridine + TMSF

Reaction efficiency: >95% conversion in THF (0°C, 30 min)

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Cycloaddition Reactions: It can be activated under mild fluoride conditions to generate pyridynes, which are highly reactive with dienes and other dipolarophiles (e.g., azides) to form cycloaddition products containing an indole motif.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Fluoride Sources: Common reagents include tetrabutylammonium fluoride (TBAF) and cesium fluoride (CsF), which are used to activate the compound under mild conditions.

Major Products Formed

Indole Derivatives: Cycloaddition reactions with dienes and azides lead to the formation of indole derivatives, which are valuable intermediates in organic synthesis.

Substituted Pyridines: Nucleophilic substitution reactions result in various substituted pyridines, depending on the nucleophile used.

Scientific Research Applications

3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate involves the generation of pyridynes under mild fluoride conditions. These pyridynes are highly reactive intermediates that can undergo cycloaddition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among related compounds include:

- Aryl vs. Heteroaryl Backbone : Pyridine-based triflates (e.g., the target compound) exhibit distinct electronic properties compared to benzene or naphthalene derivatives due to the nitrogen atom’s electron-withdrawing effect.

- Substituent Effects :

- Electron-Donating Groups (EDGs) : The TMS group (EDG) enhances aryne regioselectivity by stabilizing transition states .

- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., iodine in 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate ) or trifluoromethyl groups increase electrophilicity, altering reaction pathways.

- Steric Bulk : Bulky substituents (e.g., naphthyl in 3-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate ) reduce yields due to steric hindrance during aryne generation .

Reactivity in Aryne-Mediated Reactions

- Steric Effects : Bulky substituents (e.g., naphthyl) reduce yields in nickel-catalyzed alkyne insertions (59–77% vs. 63–81% for less hindered derivatives) .

- Electronic Effects : Pyridine-based triflates (e.g., the target compound) show higher regioselectivity in multicomponent reactions compared to phenyl derivatives due to nitrogen’s directing influence .

- Leaving Group Efficiency : Triflate groups outperform mesylates or tosylates in generating reactive intermediates, as seen in the synthesis of tri-substituted alkenes .

Stability and Handling

- Physical State : Oily compounds (e.g., 5e ) pose challenges in purification compared to solids.

Biological Activity

3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate (TMS-Py-Tf) is a chemical compound with the molecular formula CHFNOSSi. It serves as a versatile precursor in synthetic organic chemistry, particularly in the generation of reactive intermediates such as pyridynes. These intermediates are crucial for various cycloaddition and substitution reactions, leading to the formation of valuable heterocyclic compounds, including indole derivatives.

TMS-Py-Tf can be synthesized through the reaction of 3-(trimethylsilyl)pyridine with trifluoromethanesulfonic anhydride, typically under mild conditions in the presence of a base like triethylamine. This synthesis pathway is advantageous for producing high yields of the compound, which is essential for its application in biological research.

Biological Activity

The biological activity of TMS-Py-Tf and its derivatives has garnered attention due to their potential therapeutic applications. Research indicates that compounds derived from TMS-Py-Tf exhibit various biological activities, including:

- Antimicrobial Properties : Some derivatives have shown efficacy against a range of bacterial strains.

- Anticancer Activity : Indole derivatives synthesized from TMS-Py-Tf have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results.

The biological mechanism of TMS-Py-Tf involves its conversion into highly reactive pyridynes under mild fluoride conditions. These pyridynes can then undergo nucleophilic substitution and cycloaddition reactions, leading to the formation of biologically active compounds. The specific molecular targets and pathways are dependent on the nature of the substituents in the formed derivatives.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated several derivatives of TMS-Py-Tf against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced antimicrobial potency, suggesting structure-activity relationships (SAR) that guide further development.

- Anticancer Potential : Research involving indole derivatives derived from TMS-Py-Tf showed significant cytotoxicity against various cancer cell lines. For instance, one derivative exhibited an IC value in the low nanomolar range, indicating strong potential for development into therapeutic agents.

Data Table: Biological Activities of TMS-Py-Tf Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.